

Spectroscopic Profile of Ethyl 3-Methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-ethylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylbenzoate (CAS No: 120-33-2), a key organic compound with applications in various fields of chemical synthesis and research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols. The information is intended to serve as a crucial reference for researchers and professionals engaged in drug development, chemical analysis, and scientific investigation.

Chemical Identification

Identifier	Value
Chemical Name	Ethyl 3-methylbenzoate
Synonyms	Ethyl m-toluate
CAS Number	120-33-2
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Chemical Structure	
(Diagram of the chemical structure of Ethyl 3-methylbenzoate)	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84-7.88	m	2H	Ar-H
7.28-7.36	m	2H	Ar-H
4.38	q	2H	-OCH ₂ CH ₃
2.41	s	3H	Ar-CH ₃
1.38	t	3H	-OCH ₂ CH ₃

A search for specific peak data for the ¹³C NMR spectrum of Ethyl 3-methylbenzoate is ongoing and will be updated upon availability.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-methylbenzoate exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table will be provided as the data is compiled.

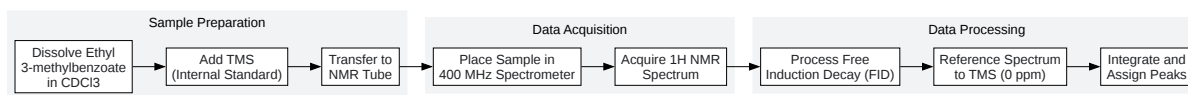
Mass Spectrometry (MS)

The mass spectrum of Ethyl 3-methylbenzoate provides critical information about its molecular weight and fragmentation pattern. A summary of the key fragments and their relative abundances will be included here.

Experimental Protocols

NMR Spectroscopy

The ^1H NMR spectrum of Ethyl 3-methylbenzoate was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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Caption: Workflow for ^1H NMR Spectroscopy.

IR Spectroscopy

The experimental protocol for obtaining the IR spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.

Mass Spectrometry

The experimental protocol for obtaining the mass spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.

Data Interpretation and Significance

The spectroscopic data presented in this guide are essential for the structural elucidation and purity assessment of Ethyl 3-methylbenzoate. The ^1H NMR spectrum confirms the presence of

the aromatic, ethyl, and methyl protons, and their respective chemical environments. The IR spectrum will further corroborate the presence of key functional groups such as the ester carbonyl and aromatic C-H bonds. The mass spectrum will provide unequivocal evidence of the compound's molecular weight and fragmentation pathways, aiding in its identification.

Conclusion

This technical guide serves as a foundational resource for professionals working with Ethyl 3-methylbenzoate. The compiled spectroscopic data and forthcoming detailed experimental protocols will facilitate accurate analysis, support further research, and aid in the development of new chemical entities.

Note: This is a preliminary report. Further details on ^{13}C NMR, IR, and MS data, along with their comprehensive experimental protocols, will be updated as the information is curated and verified.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Methylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1644939#spectroscopic-data-of-ethyl-3-ethylbenzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b1644939#spectroscopic-data-of-ethyl-3-ethylbenzoate-nmr-ir-ms)

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